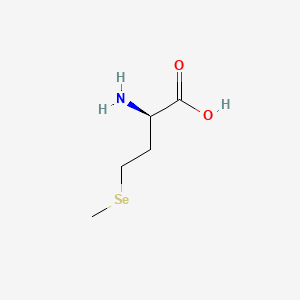

D-Selenomethionine

Description

Properties

IUPAC Name |

(2R)-2-amino-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339803 | |

| Record name | D-Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-98-0 | |

| Record name | D-Selenomethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of D-Selenomethionine for Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and reliable methods for the synthesis of D-selenomethionine (D-SeMet). As a critical tool in structural biology and a chiral building block in medicinal chemistry, the ability to produce high-purity D-SeMet is paramount. This document moves beyond simple protocols to explain the underlying principles and experimental rationale, ensuring that researchers can not only replicate these methods but also adapt them to their specific needs, including isotopic labeling.

Introduction: The Significance of this compound in Modern Research

This compound is the D-enantiomer of the naturally occurring selenoamino acid, L-selenomethionine.[1] While L-amino acids are the canonical building blocks of proteins, their D-counterparts are gaining significant attention for their unique biological properties and applications.[2] D-SeMet, in particular, serves two primary roles in advanced scientific research:

-

Macromolecular Crystallography: The selenium atom in D-SeMet is a powerful tool for solving the phase problem in X-ray crystallography.[1][3] By replacing methionine with selenomethionine in a protein, researchers can use Single- or Multi-wavelength Anomalous Diffraction (SAD/MAD) techniques to determine the three-dimensional structures of complex biomolecules.[1] While L-SeMet is typically used for this purpose via biological incorporation, chemically synthesized D-SeMet can be invaluable for studying proteins that incorporate D-amino acids or for use in peptide synthesis.

-

Drug Development and Chiral Synthesis: D-amino acids are key components in many pharmaceuticals due to their increased stability against enzymatic degradation.[4] D-SeMet's antioxidant properties and potential as an anticancer agent make it an interesting candidate for drug development.[5][6] Furthermore, as a chiral precursor, it is a valuable building block in asymmetric synthesis.

This guide focuses on providing stereochemically precise and verifiable methods for producing D-SeMet suitable for these demanding applications.

Part 1: Chemo-enzymatic Synthesis: The Pinnacle of Stereoselectivity

For applications demanding the highest enantiomeric purity, a chemo-enzymatic approach is often superior to purely chemical methods. This strategy leverages the flexibility of chemical synthesis to create a prochiral precursor, which is then converted to the desired D-amino acid with near-perfect stereoselectivity by an engineered enzyme.[4][7]

Core Principle & Workflow

The workflow involves two main stages: the chemical synthesis of 2-keto-4-(methylselanyl)butanoic acid, followed by the stereoselective reductive amination of this keto acid using a D-amino acid dehydrogenase (D-AADH).[7][8] This enzyme class directly converts a 2-keto acid into the corresponding D-amino acid with high fidelity.[8]

Caption: Chemo-enzymatic synthesis workflow for this compound.

Experimental Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from established methods for D-amino acid synthesis using engineered D-AADH.[7][8] The key is the use of a biocatalyst with broad substrate specificity capable of accepting the selenated keto-acid.

A. Materials:

-

2-keto-4-(methylselanyl)butanoic acid (synthesized precursor)

-

Broad-substrate D-amino acid dehydrogenase (D-AADH), e.g., an evolved meso-diaminopimelate D-dehydrogenase.[8]

-

Ammonium chloride (NH₄Cl)

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Formate dehydrogenase (FDH) for cofactor recycling

-

Sodium formate

-

Sodium carbonate buffer (100 mM, pH 9.0)

B. Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare the reaction buffer (100 mM sodium carbonate, pH 9.0).

-

Add Reagents: To the buffer, add 25 mM 2-keto-4-(methylselanyl)butanoic acid, 200 mM NH₄Cl, 5 mM NADPH, and 500 mM sodium formate.

-

Causality Check: The use of a high concentration of sodium formate and the addition of FDH creates an in-situ NADPH recycling system.[9] As the D-AADH consumes NADPH to produce D-SeMet, the FDH simultaneously oxidizes formate to CO₂ to regenerate NADPH from NADP⁺. This is a critical, field-proven insight that makes the process economically viable by using only a catalytic amount of the expensive NADPH cofactor.

-

Enzyme Addition: Initiate the reaction by adding the D-AADH and FDH enzymes to the mixture.

-

Incubation: Maintain the reaction at the optimal temperature for the enzymes (typically 30-37°C) with gentle agitation for 12-24 hours.

-

Monitoring: Monitor the reaction progress by HPLC, observing the consumption of the keto-acid precursor and the formation of the this compound product.

-

Work-up and Purification: Once the reaction is complete, terminate it by adding acid (e.g., HCl) to denature the enzymes. Centrifuge to remove the precipitated protein. The supernatant containing this compound can then be purified using ion-exchange chromatography.

C. Self-Validation: The stereospecificity of the D-AADH enzyme is the primary validation of this system. The product's enantiomeric excess should be determined via chiral HPLC and confirmed to be >99%.[9]

| Parameter | Typical Value | Source |

| Substrate Concentration | 25 mM | [8] |

| Reaction Time | 12-24 hours | N/A |

| Conversion Yield | >95% (Quantitative) | [9] |

| Enantiomeric Excess (ee) | >99% | [9] |

Part 2: Stereospecific Chemical Synthesis

A purely chemical approach offers significant flexibility, especially for incorporating isotopic labels. The key to ensuring stereochemical purity is to start with a chiral building block and perform reactions that proceed with a known and controlled stereochemical outcome.

Core Principle & Workflow

This strategy is based on the SN2 nucleophilic substitution of a chiral precursor.[10] A selenium-containing nucleophile attacks a chiral electrophile, leading to an inversion of stereochemistry at the reaction center. By starting with the appropriately configured precursor, the desired D-enantiomer can be obtained with high fidelity.

Caption: Stereospecific chemical synthesis of this compound.

Experimental Protocol 2: Synthesis via Nucleophilic Substitution

This protocol is adapted from a method developed for the synthesis of isotopically labeled D- and L-selenomethionine.[10]

A. Materials:

-

Elemental Selenium powder (or desired isotope, e.g., ⁸²Se)

-

Methyl iodide (or desired isotopologue, e.g., ¹³CH₃I or C²H₃I)

-

Lithium metal

-

Anhydrous liquid ammonia

-

(R)-2-amino-4-bromobutyric acid hydrobromide

-

Anhydrous Tetrahydrofuran (THF)

B. Procedure:

-

Preparation of Lithium Methaneselenolate (LiSeCH₃):

-

Expertise Note: This step must be performed under an inert atmosphere (e.g., Argon) in a fume hood due to the toxicity and foul odor of organoselenium compounds.

-

In a three-neck flask equipped with a dry ice condenser, add anhydrous liquid ammonia.

-

Slowly add small pieces of lithium metal until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Carefully add elemental selenium powder. The blue color will disappear as the selenium is reduced to lithium diselenide (Li₂Se₂).

-

Add methyl iodide to the solution. This will react to form dimethyl diselenide (CH₃SeSeCH₃).

-

Add two additional equivalents of lithium metal to cleave the diselenide bond and form two equivalents of the desired nucleophile, lithium methaneselenolate (LiSeCH₃). The ammonia can then be allowed to evaporate.

-

-

Condensation Reaction:

-

Dissolve the (R)-2-amino-4-bromobutyric acid hydrobromide in a suitable solvent like anhydrous THF.

-

Add the freshly prepared lithium methaneselenolate solution to the amino acid solution.

-

Causality Explanation: The methaneselenolate anion is a potent nucleophile that attacks the carbon atom bearing the bromine. This SN2 reaction proceeds with an inversion of configuration. Starting with the (R)-enantiomer of the precursor yields the (S)-enantiomer of the product, which corresponds to this compound.

-

Stir the reaction at room temperature for 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water.

-

Acidify the solution with an acid (e.g., acetic acid) to a pH of ~6. The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

-

C. Self-Validation: The integrity of this synthesis rests on the well-defined stereochemical outcome of the SN2 reaction. Purity must be validated by:

-

Chiral HPLC: To confirm an enantiomeric excess of >99%.[10]

-

NMR (¹H, ¹³C, ⁷⁷Se): To confirm the chemical structure and covalent bonds.

-

Mass Spectrometry: To confirm the correct molecular weight.

Part 3: Quality Control and Final Product Characterization

Regardless of the synthetic route chosen, rigorous characterization of the final product is non-negotiable for research applications. This ensures that any observed experimental effects are due to the this compound itself and not impurities.

| Analytical Technique | Purpose | Expected Outcome for D-SeMet |

| Chiral HPLC | Determines enantiomeric purity (% ee). | A single major peak corresponding to the D-enantiomer (>99% of total area).[10] |

| ¹H and ¹³C NMR | Confirms the chemical structure and proton/carbon environment. | Characteristic shifts for the methylselanyl group, the amino acid backbone, and side chain carbons. |

| ⁷⁷Se NMR | Directly confirms the presence and chemical environment of the selenium atom. | A single peak in the expected chemical shift range for a selenide. |

| High-Resolution MS | Confirms the exact molecular mass and elemental composition. | A molecular ion peak corresponding to the exact mass of C₅H₁₁NO₂Se (196.9955 Da for the major isotopes).[3] |

Conclusion

The synthesis of this compound for research applications can be approached through two primary, robust methodologies. The chemo-enzymatic route offers unparalleled stereoselectivity, yielding a product with >99% enantiomeric excess, making it ideal for applications where chiral purity is the absolute priority.[9] The stereospecific chemical synthesis provides greater flexibility, particularly for the straightforward incorporation of various stable isotopes (e.g., ²H, ¹³C, ⁸²Se) essential for advanced NMR and mass spectrometry studies.[10] The choice of method should be guided by the specific requirements of the research application, balancing the need for ultimate stereopurity against the necessity for isotopic labeling. In all cases, a comprehensive suite of analytical techniques must be employed to validate the final product's identity, purity, and stereochemical integrity.

References

-

Hanson, R. L., et al. (2007). Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

-

Hanson, R. L., et al. (2007). Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids. National Institutes of Health. Available at: [Link]

-

Zhang, D., et al. (2019). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. RSC Advances. Available at: [Link]

-

Zhang, D., et al. (2019). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. RSC Publishing. Available at: [Link]

-

Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. PubMed. Available at: [Link]

-

Isotopic labelling of α-amino acids. (n.d.). ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Selenomethionine. Available at: [Link]

-

Abzal S. et al. (2021). METHODS OF PRODUCTION OF AMINO ACIDS AND PROTEINS, LABELED WITHSTABLE ISOTOPЕS 2N, 13C, 14C, 15N, 18O. Chemical Journal of Kazakhstan. Available at: [Link]

-

PubChem. (n.d.). DL-selenomethionine. Available at: [Link]

-

Kudo, K., et al. (2000). Synthesis of D- and L-Selenomethionine Double-Labeled with Deuterium and Selenium-82. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

Williams, A. S., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters. Available at: [Link]

-

Bunds, K. S., et al. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. Available at: [Link]

-

Ran, X.G. (2009). A Convenient Synthesis of D,L-Selenomethionine. ResearchGate. Available at: [Link]

-

Méndez-Líter, J. A., et al. (2022). Mechanistic Insight into Biotransformation of Inorganic Selenium to Selenomethionine and Selenocysteine by Saccharomyces boulardii: In-silico Study. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Weekley, C. M., & Harris, H. H. (2021). Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases. PubMed Central. Available at: [Link]

- CN101671704A - Method for preparing L-selenomethionine by using enzyme separation method. Google Patents.

-

Julian, R. R., et al. (2019). Methionine and Selenomethionine as Energy Transfer Acceptors for Biomolecular Structure Elucidation in the Gas Phase. National Institutes of Health. Available at: [Link]

-

Al-Burki, M. I., et al. (2022). Selenium-Based Drug Development for Antioxidant and Anticancer Activity. MDPI. Available at: [Link]

Sources

- 1. Selenomethionine - Wikipedia [en.wikipedia.org]

- 2. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DL-selenomethionine | C5H11NO2Se | CID 15103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Highly selective synthesis of d -amino acids from readily available l -amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06301C [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Introduction: Chirality in the World of Selenoamino Acids

An In-Depth Technical Guide to the Biochemical Properties of D-Selenomethionine

This guide provides a comprehensive technical overview of the biochemical properties of this compound (D-SeMet), designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document synthesizes current knowledge to explain the causal relationships that govern the metabolism, function, and analysis of this specific selenoamino acid stereoisomer.

Selenium is an essential trace element, exerting its biological functions primarily through its incorporation into a unique class of proteins known as selenoproteins.[1] The major dietary form of selenium is L-selenomethionine (L-SeMet), the selenium-containing analog of the essential amino acid L-methionine.[2][3] However, chemical synthesis of selenomethionine often results in a racemic mixture of D- and L-selenomethionine (DL-SeMet).[4] While the L-isomer is readily utilized by organisms, the biochemical fate and physiological relevance of the D-isomer are distinct and critically dependent on stereospecific enzymatic pathways. This guide focuses exclusively on the biochemical journey of this compound, from its cellular entry to its metabolic conversion and ultimate biological impact.

Section 1: Physicochemical Properties and Stereochemical Distinction

This compound and L-selenomethionine are enantiomers—non-superimposable mirror images of each other. This difference in the three-dimensional arrangement of atoms around the α-carbon is the fundamental determinant of their distinct biochemical behaviors. While their basic physicochemical properties are identical, their interaction with the chiral environment of a biological system (e.g., enzyme active sites, transporters) is profoundly different.

| Property | This compound | L-Selenomethionine | D-Methionine |

| Molar Mass | 196.11 g/mol | 196.11 g/mol | 149.21 g/mol |

| Chemical Formula | C₅H₁₁NO₂Se | C₅H₁₁NO₂Se | C₅H₁₁NO₂S |

| Stereochemistry | Dextrorotatory (D) | Levorotatory (L) | Dextrorotatory (D) |

| Primary Metabolic Fate | Oxidative deamination by D-Amino Acid Oxidase (DAAO) | Direct incorporation into proteins; conversion to selenocysteine | Oxidative deamination by DAAO; high-efficiency conversion to L-Methionine |

| Protein Incorporation | Not directly incorporated | Non-specifically incorporated in place of L-Methionine | Not directly incorporated |

Section 2: The Metabolic Pathway of this compound

The metabolic journey of D-SeMet is fundamentally a story of conversion. Unlike its L-counterpart, D-SeMet is not a direct substrate for protein synthesis. Its biological utility hinges on its transformation into metabolically active intermediates.

Cellular Uptake and Transport

While L-SeMet is known to be actively transported into cells via methionine transport systems, specific data on the transport kinetics of D-SeMet is less clear.[5] It is plausible that D-SeMet competes with L-SeMet and other amino acids for the same transporters, albeit likely with a lower affinity due to stereochemical hindrance. This potential for less efficient cellular uptake represents the first point of metabolic divergence from the L-isomer.

The Central Role of D-Amino Acid Oxidase (DAAO)

The primary and most critical step in D-SeMet metabolism is its catabolism by the FAD-dependent flavoenzyme, D-Amino Acid Oxidase (DAAO; EC 1.4.3.3).[6] DAAO exhibits absolute stereoselectivity for D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acid, ammonia, and hydrogen peroxide.[7][8]

The reaction proceeds as follows:

-

Oxidative Deamination: this compound is oxidized by DAAO to form α-imino-γ-(methylseleno)butyric acid.

-

Spontaneous Hydrolysis: The unstable imino acid spontaneously hydrolyzes in the aqueous cellular environment to yield α-keto-γ-(methylseleno)butyric acid and ammonia (NH₃).

-

Byproduct Formation: The enzymatic reaction consumes molecular oxygen (O₂) and produces hydrogen peroxide (H₂O₂), a reactive oxygen species.[6]

Caption: DAAO-catalyzed oxidative deamination of this compound.

Metabolic Chiral Inversion: The Gateway to Bioactivity

The α-keto acid produced by DAAO is the crucial link to the L-amino acid metabolic pool. Through the action of aminotransferases, the keto acid can be transaminated to form L-selenomethionine. This process, known as metabolic chiral inversion, effectively converts the "unnatural" D-isomer into its biologically ubiquitous L-counterpart.

A key study in rats demonstrated that after administration of D-SeMet, L-SeMet appeared rapidly in the plasma, with an estimated conversion fraction of 61.3%. This confirms that chiral inversion is a significant, though incomplete, metabolic fate of D-SeMet. Once converted to L-SeMet, it can enter all the canonical pathways for this amino acid:

-

Protein Synthesis: Non-specific incorporation into proteins in place of L-methionine, serving as a selenium storage pool.[2]

-

Trans-sulfuration/Trans-selenation: Conversion to selenocysteine (Sec), the form of selenium that is co-translationally inserted into functional selenoproteins.[9]

-

Excretion: Metabolism to various excretory forms.

Sources

- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selenomethionine - Wikipedia [en.wikipedia.org]

- 3. Selenomethionine metabolism and its toxicity in yeast [pubmed.ncbi.nlm.nih.gov]

- 4. Discriminative Long-Distance Transport of Selenate and Selenite Triggers Glutathione Oxidation in Specific Subcellular Compartments of Root and Shoot Cells in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 8. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of D-Selenomethionine

Abstract

D-Selenomethionine, a selenium-containing analog of the amino acid methionine, is a compound of significant interest in biochemical research, drug development, and structural biology. Its unique redox properties, stemming from the presence of a selenium atom in place of sulfur, make it a powerful antioxidant but also render it susceptible to specific degradation pathways.[1][2] This guide provides a comprehensive overview of the critical factors governing the stability of this compound in both solid and solution states. We will delve into the chemical mechanisms of its degradation, provide evidence-based recommendations for optimal storage and handling, and present detailed protocols for stability assessment and the preparation of stable solutions. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding to ensure the integrity and reproducibility of their work with this important molecule.

Physicochemical Properties and Inherent Stability Profile

A foundational understanding of this compound's properties is essential for interpreting its stability characteristics.

1.1. Core Chemical Structure and Properties

This compound is a solid, typically appearing as a white to off-white crystalline powder.[3] It is soluble in water but only slightly soluble in methanol. The key feature governing its reactivity is the C-Se-C (selenoether) linkage, which is more nucleophilic and has a lower redox potential than the C-S-C (thioether) bond in methionine. This increased reactivity is the primary reason for both its potent antioxidant activity and its propensity for oxidation.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₂Se | [1] |

| Molecular Weight | 196.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | ~265 °C (with decomposition) | [1] |

| Solubility | Soluble in water | [3] |

1.2. The Predominant Degradation Pathway: Oxidation

The primary route of degradation for this compound is the oxidation of the selenium atom. This is a significant concern both in the solid state (autoxidation) and, more acutely, in solution.

The principal degradation product is This compound selenoxide (SeO-Met).[4][6] Further oxidation to the corresponding selenone (R-SeO₂-R') is possible but generally occurs under more forcing oxidative conditions and is less common under typical storage or experimental settings.[4]

Figure 1: The primary reversible oxidation-reduction cycle of this compound.

The oxidation to the selenoxide is a reversible process. The selenoxide can be reduced back to the parent selenomethionine by common laboratory reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol (βME), as well as by biological thiols like glutathione (GSH).[4][6] This redox cycling capability is fundamental to its biological role as a catalytic antioxidant.[4]

Stability of Solid this compound

While generally more stable than its solution form, solid this compound is not indefinitely inert. Autoxidation, driven by atmospheric oxygen, is the main long-term stability concern.

2.1. Recommended Storage Conditions

To minimize degradation of the solid compound, the following conditions are universally recommended by suppliers and supported by chemical principles:

-

Temperature: Refrigeration at 2-8°C is the standard recommendation. Some suppliers suggest storage at -20°C for maximum long-term stability.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

-

Container: Use a tightly sealed, opaque container to protect from moisture and light.

-

Environment: Store in a dry, well-ventilated area away from incompatible substances.

2.2. The Temperature Paradox: Why Refrigerate?

Several theoretical and experimental studies have noted that the oxidation of selenomethionine can be kinetically favored at lower temperatures.[7][8] This appears to contradict the recommendation for refrigerated storage. The resolution to this paradox lies in understanding the difference between a single reaction pathway and the overall stability of the compound.

-

Activation Energy (Ea) of Different Pathways: While the specific activation energy for the solid-state autoxidation of selenomethionine by O₂ may be low (or even negative under certain theoretical models), other potential degradation reactions (e.g., decomposition, side-chain cleavage) have higher activation energies. According to the Arrhenius equation, the rates of these reactions are significantly slowed by lower temperatures.[9][10] Refrigeration is a global strategy to minimize the sum of all possible degradation pathways.

-

Kinetics of Solid-State Reactions: The reaction rate between a solid and a gas (atmospheric oxygen) is extremely slow compared to reactions in solution. For the pure, dry, crystalline solid, the kinetics of autoxidation are likely negligible at any recommended storage temperature (from -20°C to 8°C), even if thermodynamically favored.

-

Preventing Physical Changes and Microbial Growth: Refrigeration also helps to prevent physical changes in the powder and inhibits the growth of any potential microbial contaminants, which could excrete oxidative enzymes.

Therefore, the recommendation for refrigerated storage is a well-founded, practical approach to ensure long-term chemical and physical integrity, despite the nuanced kinetics of the oxidation reaction in other contexts.

Sources

- 1. DL-selenomethionine | C5H11NO2Se | CID 15103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. database.ich.org [database.ich.org]

- 4. ikev.org [ikev.org]

- 5. Stability of selenium compounds in aqueous extracts of dietary supplements during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 8. jordilabs.com [jordilabs.com]

- 9. Arrhenius equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Stereoisomers of Selenomethionine: Natural Occurrence, Metabolism, and Analytical Resolution

Abstract

Selenomethionine (SeMet), a naturally occurring selenoamino acid, is a critical source of the essential trace element selenium. As a chiral molecule, it exists in two stereoisomeric forms: L-selenomethionine (L-SeMet) and D-selenomethionine (D-SeMet). This technical guide provides an in-depth exploration of the profound differences between these enantiomers, focusing on their natural occurrence, biosynthetic pathways, metabolic fates, and biological functions. We establish that L-SeMet is the exclusive, naturally synthesized, and biologically integrated form, readily utilized by organisms through methionine pathways.[1][2] In contrast, D-SeMet is primarily a product of chemical synthesis and is not efficiently metabolized by higher organisms.[3][4] This distinction is paramount for researchers in nutrition, toxicology, and drug development. This guide details the state-of-the-art analytical methodologies, including chiral chromatography and enzymatic resolution, required to accurately distinguish and quantify these isomers. We present validated experimental protocols and comparative data to provide scientists with the practical knowledge needed to address the stereospecificity of selenomethionine in their research.

Introduction to Selenomethionine and the Significance of Chirality

Selenium is an essential micronutrient indispensable for human and animal health, primarily functioning as a component of selenoproteins that possess critical antioxidant and metabolic functions.[5][6] In the diet, selenium is available in both inorganic forms (e.g., selenite, selenate) and organic forms. The principal organic form found in food sources is selenomethionine (SeMet).[7]

SeMet is the selenium analog of the amino acid methionine, where a selenium atom replaces the sulfur atom.[3] This substitution preserves the fundamental chemical structure, including the chiral center at the alpha-carbon. Consequently, SeMet exists as two non-superimposable mirror images, or enantiomers: L-selenomethionine and this compound.

Biological systems are inherently stereospecific. Enzymes and cellular transporters are designed to recognize and interact with specific three-dimensional structures. Therefore, the chirality of a molecule like SeMet dictates its biological activity, bioavailability, and metabolic pathway. While chemically similar, L-SeMet and D-SeMet are treated as distinct molecules by the body. This guide asserts a central thesis: L-SeMet represents the naturally occurring and functionally relevant isomer, whereas D-SeMet is an isomeric outlier with significantly different biological handling and implications. Understanding this stereochemical distinction is not merely an academic exercise but a fundamental requirement for accurate research and effective application in nutritional science and pharmacology.

Natural Occurrence and Biosynthesis: A Tale of Two Isomers

The natural world exhibits a profound preference for the L-enantiomer of amino acids, and selenomethionine is no exception.

2.1 L-Selenomethionine: The Natural Isomer

L-selenomethionine is the primary form of selenium synthesized by plants, yeast, and some fungi.[2][8] These organisms absorb inorganic selenium (selenate) from the soil and incorporate it into an organic molecule via their sulfur assimilation pathways.[6] L-SeMet is the main selenium species found in selenium-rich foods such as Brazil nuts, cereal grains, soybeans, and enriched yeast.[2][9] Animals and humans cannot synthesize SeMet and must acquire it through their diet, making it an essential selenoamino acid.[3] Its presence in the food chain is a direct result of this plant- and microbe-driven biosynthesis.

2.2 this compound: The Synthetic Counterpart

There is no significant evidence for the natural biosynthesis of this compound. The D-isomer is typically encountered as part of a racemic mixture (DL-selenomethionine) produced through chemical synthesis.[3][4] Synthetic processes, unless designed to be stereospecific, inherently produce an equal mixture of both L- and D-enantiomers. Therefore, any product containing DL-selenomethionine, often used in research or older supplement formulations, contains 50% of the less-bioactive D-form. This synthetic origin is the primary source of D-SeMet in experimental and commercial contexts.

Comparative Metabolism and Biological Function

The structural difference between L- and D-SeMet leads to vastly different metabolic fates and functional outcomes within the body.

3.1 Metabolism of L-Selenomethionine

The biological utility of L-SeMet stems from its structural mimicry of L-methionine.

-

Active Transport and Absorption: L-SeMet is actively absorbed in the intestine using the same transport mechanisms as L-methionine, leading to high bioavailability.[1][10] Studies have shown that organic L-SeMet is absorbed more efficiently than inorganic selenite.[2][9]

-

Protein Incorporation: Once absorbed, L-SeMet enters the body's general methionine pool. It is recognized by methionyl-tRNA synthetase and can be non-specifically incorporated into proteins in place of methionine.[2][3] This incorporation allows tissues to build a reversible storage pool of selenium.[3]

-

Selenoprotein Synthesis: For its role as an active selenium source, L-SeMet is metabolized via the trans-selenation pathway to produce selenocysteine (Sec), the 21st proteinogenic amino acid.[11] Sec is the form of selenium found in the active site of critical antioxidant enzymes like glutathione peroxidases.[1]

3.2 Metabolism of this compound

The D-enantiomer does not fit into the L-amino acid-specific metabolic machinery of higher organisms.

-

Inefficient Metabolism: The D-form is not efficiently metabolized and cannot be directly incorporated into proteins.[3] While some D-amino acids can be converted to their L-counterparts by D-amino acid oxidase, this process is inefficient for D-SeMet.

-

Toxicity Profile: The differential metabolism impacts toxicity. Studies in reproducing mallards have shown that racemic DL-SeMet is more toxic than pure L-SeMet, highlighting the distinct biological consequences of the D-isomer.[12]

The metabolic pathways are visualized in the diagram below.

Analytical Methodologies for Chiral Separation

Distinguishing between D- and L-SeMet is critical for quality control in supplements, pharmacokinetic studies, and toxicological assessments. Several robust analytical techniques have been developed for this purpose. The causality behind these methods lies in creating a chiral environment where the two enantiomers interact differently, allowing for their separation.

Data Summary: Chiral Separation Techniques

| Technique | Principle | Stationary/Mobile Phase (Example) | Advantages | Disadvantages | Reference |

| Chiral HPLC-ICP-MS | Enantiomers exhibit different affinities for a chiral stationary phase (CSP). | CSP: Teicoplanin-based columnMobile Phase: 2% (v/v) methanol-water | High selectivity, direct analysis without derivatization, excellent detection limits with ICP-MS. | CSP columns can be expensive. | [13] |

| Enzymatic Resolution | L-aminoacylase enzyme specifically acts on the N-acetylated L-enantiomer, allowing for subsequent chemical separation. | Enzyme: L-aminoacylaseSubstrate: N-acetyl-DL-selenomethionine | High optical purity of the final L-SeMet product, suitable for preparative scale. | Multi-step process, requires synthesis of derivatized substrate. | [4] |

| MEKC | Micellar Electrokinetic Chromatography with a chiral selector in the running buffer. | Chiral Selector: Cu(II) chelate of a phenylalanine derivative | High separation efficiency, low sample and reagent consumption. | Requires pre-concentration steps for high sensitivity in trace analysis. | [14] |

Experimental Protocol: Chiral HPLC Separation of D- and L-Selenomethionine

This protocol is based on the principles described for separating underivatized selenoamino acids using a teicoplanin-based chiral stationary phase (CSP).[13] This method is self-validating as the resolution of a racemic standard provides immediate confirmation of the system's performance.

Objective: To resolve and quantify D- and L-selenomethionine enantiomers from a sample (e.g., dissolved selenized yeast extract or a supplement).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chirobiotic T (Teicoplanin) column or equivalent

-

UV Detector (set at 215 nm) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for selenium-specific detection.

Reagents:

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

DL-Selenomethionine standard (for method validation)

-

L-Selenomethionine and this compound individual standards (for peak identification)

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of 2% (v/v) methanol in deionized water. For a 1 L solution, mix 20 mL of methanol with 980 mL of water. Degas the solution for 15 minutes using sonication or vacuum filtration.

-

Standard Preparation:

-

Prepare a 1000 µg/mL stock solution of a racemic DL-Selenomethionine standard in deionized water.

-

Prepare working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

For supplements: Accurately weigh and dissolve the supplement in a known volume of deionized water to achieve a concentration within the calibration range.

-

For yeast samples: Perform an appropriate extraction (e.g., enzymatic hydrolysis) to release the amino acids, then filter the extract through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Chirobiotic T (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: 2% (v/v) Methanol in Water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 22-25 °C (maintain consistent temperature)

-

Injection Volume: 10-20 µL

-

Detection: UV at 215 nm or ICP-MS monitoring m/z 78 or 80 for Selenium.

-

-

Analysis and Quantification:

-

Inject the racemic standard to confirm baseline separation of the two enantiomers. The retention time for L-SeMet is typically shorter than D-SeMet on this type of column.

-

Inject individual L- and D- standards if available to confirm peak identity.

-

Inject the prepared samples.

-

Quantify the amount of each enantiomer in the sample by comparing its peak area to the calibration curve generated from the racemic standard (assuming a 50:50 ratio in the standard for concentration calculation).

-

The experimental workflow is visualized in the diagram below.

Implications for Research and Drug Development

The stereospecificity of selenomethionine has profound implications for scientific research and commercial applications.

-

Nutritional Supplements: For dietary supplements, the form of selenium is critical. L-SeMet is the preferred form due to its superior bioavailability and its role as a natural storage form of selenium.[2][3] Products based on racemic DL-SeMet deliver 50% of the less effective D-isomer, potentially leading to lower efficacy and different toxicological considerations. Quality control using chiral separation methods is essential to verify the isomeric purity of L-SeMet supplements.

-

Drug Discovery and Development: Selenium-containing compounds are being actively investigated for their therapeutic potential, including antioxidant and anticancer properties.[15][16] When designing seleno-drugs based on amino acid scaffolds, using the L-enantiomer is crucial for ensuring recognition by cellular transporters and enzymes, thereby maximizing therapeutic efficacy and minimizing off-target effects. Targeting selenium metabolism itself is also a novel avenue for drug discovery.[17]

Conclusion

The distinction between D- and L-selenomethionine is fundamental to understanding the biological role of this critical selenoamino acid. L-selenomethionine is the sole isomer produced through natural biosynthetic pathways in plants and is the form actively metabolized and utilized by humans and animals for incorporation into the proteome and for the synthesis of functional selenoproteins. This compound, a product of chemical synthesis, is poorly metabolized and exhibits a different toxicological profile. For researchers, scientists, and drug development professionals, recognizing this stereochemical disparity is non-negotiable. The application of robust chiral analytical methods is essential for the accurate quantification of these isomers, ensuring the safety and efficacy of nutritional products and the precise, reproducible outcomes of scientific research.

References

-

Orffa. (n.d.). L-selenomethionine and OH-selenomethionine: both organic, but not the same source of selenium! Retrieved from Orffa website: [Link]

-

Li, X., et al. (2022). Does Methionine Status Influence the Outcome of Selenomethinione Supplementation? A Comparative Study of Metabolic and Selenium Levels in HepG2 Cells. PubMed Central. [Link]

-

Weekley, C. M., & Harris, H. H. (2021). Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). DL-selenomethionine. PubChem. [Link]

-

Ip, C., et al. (2010). Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men. PubMed Central. [Link]

-

Wikipedia. (n.d.). Selenomethionine. [Link]

-

Muszyńska, E., & Puzanowska-Tarasiewicz, H. (2021). Analytical Problems in Separation of Selenomethionine and Its Oxidative Product in HILIC HPLC. MDPI. [Link]

-

Hawkes, W. C., et al. (2008). Effects of selenomethionine supplementation on selenium status and thyroid hormone concentrations in healthy adults. PubMed Central. [Link]

- Wang, J., et al. (2010). Method for preparing L-selenomethionine by using enzyme separation method.

-

Sun, Y., et al. (2012). Chiral speciation and determination of selenomethionine enantiomers in selenized yeast by ligand-exchange micellar electrokinetic capillary chromatography after solid phase extraction. PubMed. [Link]

-

Xtend-Life. (n.d.). Selenomethionine Health Benefits & Uses. [Link]

-

Kila, A., et al. (2020). Differential Acute Effects of Selenomethionine and Sodium Selenite on the Severity of Colitis. MDPI. [Link]

-

ZRT Laboratory. (2015). Understanding Selenium Supplementation. [Link]

-

Milone, A. (2025). Selenomethionine: Uses, Benefits, Side Effects. Verywell Health. [Link]

-

Kageyama, Y., et al. (2003). Synthesis of D- and L-Selenomethionine Double-Labeled with Deuterium and Selenium-82. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

B'Hymer, C., & Caruso, J. A. (2000). Chiral separation of underivatized selenoaminoacids enantiomers by high performance liquid chromatography (HPLC). Journal of Analytical Atomic Spectrometry. [Link]

-

Ali, I., et al. (2022). Selenium-Based Drug Development for Antioxidant and Anticancer Activity. MDPI. [Link]

-

Tinkov, A. A., et al. (2023). Biological Activity of Selenium and Its Impact on Human Health. PubMed Central. [Link]

-

Weekley, C. M., & Harris, H. H. (2021). Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases. PubMed Central. [Link]

-

Muszyńska, E., & Puzanowska-Tarasiewicz, H. (2021). Analytical Problems in Separation of Selenomethionine and Its Oxidative Product in HILIC HPLC. ResearchGate. [Link]

-

Zhang, Y., et al. (2018). Selenium as a pleiotropic agent for medical discovery and drug delivery. PubMed Central. [Link]

-

Krittaphol, W., et al. (2011). Metabolism of L-Selenomethionine and Selenite by Probiotic Bacteria: In Vitro and In Vivo Studies. ResearchGate. [Link]

-

Iwaoka, M., et al. (2008). Synthesis of selenocysteine and selenomethionine derivatives from sulfur-containing amino acids. PubMed. [Link]

-

Jackson-Rosario, S. E., & Self, W. T. (2009). Targeting selenium metabolism and selenoproteins: Novel avenues for drug discovery. Metallomics. [Link]

-

Cativiela, C., et al. (2021). Toward Enantiomerically Pure β-Seleno-α-amino Acids via Stereoselective Se-Michael Additions to Chiral Dehydroalanines. Organic Letters. [Link]

-

Bhushan, R., & Dixit, S. (2012). Enantioresolution of dl-selenomethionine by thin silica gel plates impregnated with (−) quinine and reversed-phase TLC and HPLC separation of diastereomers. Analytical Methods. [Link]

-

Iwaoka, M., et al. (2008). Synthesis of Selenocysteine and Selenomethionine Derivatives from Sulfur-Containing Amino Acids. ResearchGate. [Link]

-

Novoselov, S. V., & Gladyshev, V. N. (2018). Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body. PubMed Central. [Link]

-

Sustar Feed. (n.d.). What is L-selenomethionine and its benefits?[Link]

Sources

- 1. Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selenomethionine - Wikipedia [en.wikipedia.org]

- 3. DL-selenomethionine | C5H11NO2Se | CID 15103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101671704A - Method for preparing L-selenomethionine by using enzyme separation method - Google Patents [patents.google.com]

- 5. Biological Activity of Selenium and Its Impact on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Selenium Supplementation | ZRT Laboratory [zrtlab.com]

- 8. mdpi.com [mdpi.com]

- 9. xtendlife.com [xtendlife.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Chiral speciation and determination of selenomethionine enantiomers in selenized yeast by HPLC-ICP-MS using a teicoplanin-based chiral stationary phase - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 14. Chiral speciation and determination of selenomethionine enantiomers in selenized yeast by ligand-exchange micellar electrokinetic capillary chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Selenium as a pleiotropic agent for medical discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting selenium metabolism and selenoproteins: Novel avenues for drug discovery - Metallomics (RSC Publishing) DOI:10.1039/B917141J [pubs.rsc.org]

A Technical Guide to the In Vitro Antioxidant Properties of D-Selenomethionine

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Less Explored Isomer

Selenium, an essential micronutrient, is integral to human health, primarily through its incorporation into a class of proteins known as selenoproteins, which play critical roles in redox signaling and antioxidant defense.[1][2] Selenomethionine (SeMet), a naturally occurring amino acid where selenium replaces the sulfur atom of methionine, is a primary dietary source of selenium.[3][4] It exists as two stereoisomers: L-selenomethionine (L-SeMet) and D-selenomethionine (D-SeMet).[5] While L-SeMet is the more prevalent and studied form, readily incorporated into proteins, D-SeMet presents a unique area of investigation for its potential antioxidant capabilities.[4][5][6] This guide provides a technical exploration of the in vitro antioxidant properties of D-SeMet, detailing its mechanisms of action and providing robust methodologies for its evaluation.

Core Mechanisms of Antioxidant Action

This compound, like its L-isomer, exerts its antioxidant effects through a combination of direct and indirect mechanisms. Understanding these pathways is crucial for designing relevant in vitro studies.

Direct Radical Scavenging

D-SeMet can directly neutralize reactive oxygen species (ROS). This activity is attributed to the selenide moiety, which is highly susceptible to oxidation and can effectively quench damaging free radicals.[4][7] This direct interaction provides a first line of defense against oxidative insults.

Indirect Cellular Antioxidant Effects

Perhaps more significantly, D-SeMet contributes to the cellular antioxidant defense system by influencing endogenous enzymatic pathways.

-

Precursor to Selenoproteins: Although less efficiently incorporated into the general proteome than L-SeMet, D-SeMet can be metabolized and serve as a selenium source for the synthesis of critical antioxidant selenoproteins, such as Glutathione Peroxidases (GPx) and Thioredoxin Reductases (TrxR).[1][8] These enzymes are fundamental in detoxifying peroxides and maintaining cellular redox homeostasis.[2][8]

-

Modulation of the Nrf2-Keap1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[9][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of Antioxidant Response Element (ARE)-containing genes.[9] These genes encode for a suite of protective proteins, including GPx, TrxR, heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10][11] Studies on DL-SeMet suggest that it can activate this protective pathway, leading to a broad-spectrum enhancement of cellular antioxidant capacity.[9][12][13]

Below is a diagram illustrating the proposed antioxidant mechanisms of this compound.

Caption: Proposed direct and indirect antioxidant mechanisms of this compound.

Methodologies for In Vitro Assessment

A multi-tiered approach employing both acellular and cell-based assays is recommended to comprehensively evaluate the antioxidant properties of D-SeMet.

Acellular Chemical Assays

These assays provide a baseline assessment of direct radical scavenging activity.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[14][15]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated and then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.[16][17] This assay is versatile as it can be used at different pH levels and is sensitive to both hydrophilic and lipophilic antioxidants.[16]

Cell-Based Assays

Cell-based assays are critical as they provide insights into the compound's behavior in a biologically relevant environment, accounting for factors like cell uptake, metabolism, and interaction with cellular machinery.

-

Intracellular ROS Measurement using DCFH-DA: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used to measure overall intracellular ROS levels.[18][19] DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH.[19][20] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using a fluorescence microplate reader or flow cytometer.[19][20][21]

-

Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent the formation of fluorescent DCF in cells that are co-incubated with a free radical generator. It provides a more biologically relevant index of antioxidant activity than simple chemical assays.

-

Assessment of Endogenous Antioxidant Enzyme Activity: To investigate the indirect mechanisms, it is essential to measure the activity of key antioxidant enzymes like Glutathione Peroxidase (GPx), Thioredoxin Reductase (TrxR), and Superoxide Dismutase (SOD) in cell lysates after treatment with D-SeMet.[9]

-

Gene and Protein Expression Analysis (Nrf2 Pathway): To confirm the activation of the Nrf2 pathway, techniques like quantitative PCR (qPCR) and Western blotting can be employed to measure the mRNA and protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1, GPx1).[9][11][12]

The following diagram outlines a general workflow for assessing the cellular antioxidant activity of D-SeMet.

Caption: General workflow for in vitro cellular antioxidant assessment.

Experimental Protocols

The following are detailed, self-validating protocols for key assays.

Protocol 1: DPPH Radical Scavenging Assay

Objective: To determine the direct radical scavenging capacity of D-SeMet.

Materials:

-

This compound (D-SeMet)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (ACS grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[22] Keep this solution in the dark.

-

Preparation of Samples: Prepare a stock solution of D-SeMet in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare the same concentrations for the positive control.

-

Assay:

-

In a 96-well plate, add 100 µL of each sample dilution or control to respective wells.

-

Add 100 µL of methanol to a well to serve as the negative control (A_control).

-

Add 100 µL of the 0.1 mM DPPH solution to all sample and control wells.[22]

-

Prepare a blank for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to account for any sample color).

-

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14][22]

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] * 100[22]

-

Plot the % scavenging against the concentration of D-SeMet and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol 2: Intracellular ROS Measurement with DCFH-DA

Objective: To measure the ability of D-SeMet to reduce induced intracellular ROS levels.

Materials:

-

Adherent cell line (e.g., HCT116, Caco-2, HepG2)

-

Complete cell culture medium

-

This compound (D-SeMet)

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

-

An oxidizing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP))

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader (Ex/Em: ~485/535 nm)

Procedure:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a predetermined density (e.g., 2.5 x 10⁴ cells/well) and allow them to adhere overnight at 37°C.[24][25]

-

Pre-treatment: Remove the culture medium and treat the cells with various concentrations of D-SeMet (and a positive control like N-acetylcysteine) in serum-free medium for a specified period (e.g., 1-24 hours). Include a vehicle control (medium only).

-

Probe Loading:

-

Induction of Oxidative Stress:

-

Remove the DCFH-DA solution and wash the cells once with warm PBS or HBSS.

-

Add 100 µL of the oxidizing agent (e.g., H₂O₂) at a pre-determined concentration to all wells except for the negative control wells (which receive only medium/buffer).

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[19][20]

-

Calculation:

-

Subtract the background fluorescence from a cell-free well.

-

Express the results as a percentage of the fluorescence in the oxidant-only control group (vehicle control + H₂O₂).

-

% ROS Reduction = [1 - (Fluorescence_sample / Fluorescence_oxidant_control)] * 100

-

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The IC50 values from acellular assays and the percentage reduction in ROS from cellular assays provide key metrics for evaluating efficacy.

Table 1: Summary of Hypothetical In Vitro Antioxidant Activity of this compound

| Assay Type | Test System | Parameter Measured | D-SeMet Result | Positive Control (e.g., Trolox) |

| Acellular | DPPH Radical | IC50 (µg/mL) | 150 ± 12 | 8 ± 0.5 |

| Acellular | ABTS Radical | IC50 (µg/mL) | 95 ± 8 | 5 ± 0.3 |

| Cellular | Caco-2 cells + H₂O₂ | % ROS Reduction at 50 µM | 45% ± 5% | 70% ± 6% (NAC) |

| Cellular | HepG2 cells + TBHP | GPx Activity (% of control) | 180% ± 15% | N/A |

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

In vitro evidence suggests that this compound possesses antioxidant properties, acting through both direct radical scavenging and the modulation of crucial cellular defense pathways like the Nrf2 system. While its activity in direct chemical assays may be less potent than standards like Trolox, its ability to enhance the endogenous antioxidant machinery in cell-based models highlights its potential significance.

Future research should focus on direct comparative studies between D-SeMet and L-SeMet in various cell lines to elucidate differences in uptake, metabolism, and efficacy. Investigating the specific metabolites of D-SeMet and their individual antioxidant capacities will provide a more granular understanding of its mechanism of action. These foundational in vitro studies are essential for guiding further exploration into the potential therapeutic and preventative applications of this compound against oxidative stress-related pathologies.

References

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

-

MDPI. (2023, January 6). ABTS/TAC Methodology: Main Milestones and Recent Applications. Retrieved from [Link]

-

Bio-protocol. (n.d.). Measurement of Intracellular ROS. Retrieved from [Link]

-

MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

-

YouTube. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021, August 10). DL-Selenomethionine Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells. Retrieved from [Link]

-

Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

-

Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

-

Springer. (n.d.). Investigation of antioxidant activity of selenium compounds and their mixtures with tea polyphenols. Retrieved from [Link]

-

MDPI. (2022, April 12). The Influence of Synthesis Conditions on the Antioxidant Activity of Selenium Nanoparticles. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Effects of Selenium on Differentiation and Antioxidant Activity of Sclerotium of Penicillium thomii Q1 Strain. Retrieved from [Link]

-

PubMed Central (PMC). (2019, November 13). Assessing the Efficacy of Dietary Selenomethionine Supplementation in the Setting of Cardiac Ischemia/Reperfusion Injury. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Effects of Selenomethionine on Cell Viability, Selenoprotein Expression and Antioxidant Function in Porcine Mammary Epithelial Cells. Retrieved from [Link]

-

MDPI. (n.d.). Selenomethionine Ameliorates Cognitive Impairment, Decreases Hippocampal Oxidative Stress and Attenuates Dysbiosis in D-Galactose-Treated Mice. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Evaluation of Selenomethionine Entrapped in Nanoparticles for Oral Supplementation Using In Vitro, Ex Vivo and In Vivo Models. Retrieved from [Link]

-

MDPI. (n.d.). DL-Selenomethionine Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells. Retrieved from [Link]

-

MDPI. (n.d.). Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases. Retrieved from [Link]

-

Xtendlife. (n.d.). Selenomethionine Health Benefits & Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Selenomethionine. Retrieved from [Link]

-

ResearchGate. (2013, October 10). Does anyone know an easy protocol for DPPH assay?. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant activity in vitro of the selenium-contained protein from the Se-enriched Bifidobacterium animalis 01 | Request PDF. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023, August 29). Selenomethionine Attenuated H2O2-Induced Oxidative Stress and Apoptosis by Nrf2 in Chicken Liver Cells. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014, June 17). Comparative effects of two different forms of selenium on oxidative stress biomarkers in healthy men: a randomized clinical trial. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of SeMet, allicin, or both in Nrf2 antioxidant pathway, Nrf2.... Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). The Antioxidant Effect of Selenium Is Enhanced by Cortisol Through Nrf2 Pathway in Bovine Endometrial Epithelial Cells. Retrieved from [Link]

-

ResearchGate. (2024, September 23). (PDF) Selenomethionine and Allicin Synergistically Mitigate Intestinal Oxidative Injury by Activating the Nrf2 Pathway. Retrieved from [Link]

-

Orffa. (n.d.). L-selenomethionine and OH-selenomethionine: both organic, but not the same source of selenium!. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro antioxidant activity. DPPH scavenging activity (a); ABTS... | Download Scientific Diagram. Retrieved from [Link]

-

ACS Publications. (n.d.). Selenomethionine, a potential catalytic antioxidant in biological systems | The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, September 22). (PDF) Comparative study of DL-selenomethionine vs sodium selenite and seleno-yeast on antioxidant activity and selenium status in laying hens. Retrieved from [Link]

Sources

- 1. Effects of Selenomethionine on Cell Viability, Selenoprotein Expression and Antioxidant Function in Porcine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antioxidant Effect of Selenium Is Enhanced by Cortisol Through Nrf2 Pathway in Bovine Endometrial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selenomethionine Ameliorates Cognitive Impairment, Decreases Hippocampal Oxidative Stress and Attenuates Dysbiosis in D-Galactose-Treated Mice [mdpi.com]

- 4. Selenomethionine - Wikipedia [en.wikipedia.org]

- 5. xtendlife.com [xtendlife.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Assessing the Efficacy of Dietary Selenomethionine Supplementation in the Setting of Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DL-Selenomethionine Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DL-Selenomethionine Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells [mdpi.com]

- 11. Selenomethionine Attenuated H2O2-Induced Oxidative Stress and Apoptosis by Nrf2 in Chicken Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. doc.abcam.com [doc.abcam.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. Effects of Selenium on Differentiation and Antioxidant Activity of Sclerotium of Penicillium thomii Q1 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bioquochem.com [bioquochem.com]

- 25. Evaluation of Selenomethionine Entrapped in Nanoparticles for Oral Supplementation Using In Vitro, Ex Vivo and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Imperative: A Technical Guide to the Chirality of Selenomethionine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of sulfur with selenium in the essential amino acid methionine yields selenomethionine (SeMet), a molecule of profound significance in structural biology, antioxidant defense, and pharmacology. As with most amino acids, SeMet possesses a chiral center, giving rise to L- and D-enantiomers. In the intricate and highly stereospecific environment of biological systems, this chirality is not a trivial matter. The subtle difference in the three-dimensional arrangement of atoms around the α-carbon dictates the metabolic fate, biological activity, and toxicological profile of SeMet. This in-depth technical guide provides a comprehensive exploration of the chirality of selenomethionine, offering field-proven insights into its synthesis, analytical separation, and distinct biological roles. We will delve into the causality behind experimental choices for stereospecific synthesis and chiral analysis, and elucidate the biochemical pathways that differentiate the L- and D-forms, providing a critical knowledge base for researchers in drug development and the life sciences.

The Significance of Chirality in Biological Systems: The Case of Selenomethionine

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental principle in biology. Enzymes, receptors, and other biological macromolecules are themselves chiral, creating a stereospecific environment where only one enantiomer of a chiral substrate or ligand can bind and elicit a specific biological response. While L-amino acids are the canonical building blocks of proteins in most organisms, the presence and metabolism of D-amino acids are increasingly recognized for their physiological and pathological roles.

Selenomethionine is a naturally occurring selenoamino acid that is translationally incorporated into proteins in place of methionine.[1] This random incorporation is a cornerstone of its utility in X-ray crystallography for solving the phase problem via multi-wavelength anomalous diffraction (MAD).[1] However, the biological implications of SeMet extend far beyond its use as a crystallographic tool. It serves as a significant dietary source of selenium, a vital trace element for human health, and is a precursor for the synthesis of selenocysteine, the 21st proteinogenic amino acid, which is the active component of many antioxidant enzymes.[2][3]

The biological efficacy and safety of selenomethionine are intrinsically linked to its chirality. The vast majority of biological systems are adapted to recognize and metabolize the L-enantiomer of amino acids. Consequently, L-selenomethionine is more readily absorbed and incorporated into proteins than its D-counterpart.[4] Conversely, the D-enantiomer may be metabolized through different pathways, potentially leading to altered biological effects and increased toxicity.[5] Understanding and controlling the chirality of selenomethionine is therefore paramount for its safe and effective application in nutrition and medicine.

Stereospecific Synthesis of L-Selenomethionine

The production of enantiomerically pure L-selenomethionine is crucial for research and pharmaceutical applications. While chemical synthesis often results in a racemic mixture (a 50:50 mixture of L- and D-enantiomers), several strategies have been developed to achieve high enantiomeric purity. The most common and effective methods rely on the stereospecificity of enzymes to resolve a racemic mixture.

Enzymatic Resolution of N-Acetyl-DL-Selenomethionine

A widely adopted and scalable method for the synthesis of L-selenomethionine involves the enzymatic resolution of a racemic precursor, N-acetyl-DL-selenomethionine.[1] This process leverages the high stereoselectivity of the enzyme L-aminoacylase.

Causality of the Experimental Design: The core principle of this method is the enzyme's ability to specifically hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-selenomethionine intact. This enzymatic transformation introduces a chemical difference between the two enantiomers—L-selenomethionine and N-acetyl-D-selenomethionine—which allows for their separation based on differing physical properties, such as solubility.

Figure 1: Enzymatic resolution of N-acetyl-DL-selenomethionine.

Experimental Protocol: Enzymatic Synthesis of L-Selenomethionine [1]

-

Preparation of N-Acetyl-DL-Selenomethionine:

-

Dissolve DL-selenomethionine in a basic buffer solution (e.g., sodium hydroxide or sodium carbonate).

-

Slowly add acetic anhydride to the solution while stirring to acetylate the amino group.

-

Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the N-acetyl-DL-selenomethionine.

-

Filter, wash the precipitate with deionized water until neutral, and then with ether. Dry the resulting product.

-

-

Enzymatic Resolution:

-

Dilute the synthesized N-acetyl-DL-selenomethionine in deionized water and adjust the pH to 7.0-8.0 with NaOH.

-

Add a solution of CoCl₂ (as a cofactor for the enzyme) and L-aminoacylase (e.g., from Aspergillus oryzae or porcine kidney). The enzyme loading is typically around 700 U/mmol of substrate.

-

Incubate the mixture at 20-40°C for 40-110 hours.

-

After the reaction, neutralize the solution to pH 5-6 with acetic acid.

-

Decolorize the solution with activated carbon and filter.

-

Evaporate the filtrate to dryness to obtain a mixture of L-selenomethionine and N-acetyl-D-selenomethionine.

-

-

Separation and Purification:

-

Extract the mixture with ethyl acetate multiple times. The N-acetyl-D-selenomethionine will dissolve in the ethyl acetate, while the L-selenomethionine remains as a solid crude product.

-

Dissolve the crude L-selenomethionine in hot water (80-90°C) and adjust the pH to 5.5-6.0 with HCl.

-

Treat with activated carbon, filter while hot, and cool the filtrate to room temperature.

-

Induce crystallization by adding ethanol.

-

Allow crystallization to proceed for several hours at 0-6°C.

-

Collect the purified L-selenomethionine crystals by suction filtration.

-

Other Synthetic Approaches

Other methods for preparing L-selenomethionine have been reported, including chemical synthesis routes starting from chiral precursors like L-α-amino-γ-butyrolactone hydrobromide.[6][7] These methods often involve multiple steps and the use of potentially hazardous reagents.[8][9] The enzymatic resolution method remains a preferred choice due to its high efficiency, mild reaction conditions, and the high optical purity of the final product.[1]

Analytical Techniques for Chiral Discrimination of Selenomethionine

The ability to accurately determine the enantiomeric composition of selenomethionine is critical for quality control in pharmaceutical preparations and for studying its stereospecific metabolism. Several analytical techniques have been developed for the chiral separation of SeMet enantiomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[4] This can be achieved through two main approaches: direct and indirect separation.

-

Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs are commercially available, including those based on cyclodextrins, macrocyclic antibiotics (e.g., Chirobiotic T), and ligand-exchange phases.[10][11]

-

Indirect Separation: In this approach, the SeMet enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[10]

Experimental Protocol: Chiral Separation of Selenomethionine Enantiomers by HPLC-ICP-MS [12]

This protocol describes the simultaneous speciation of several selenium compounds, including the chiral separation of L- and D-selenomethionine.

-

Instrumentation: An HPLC system coupled to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for selenium-specific detection.

-

Column: A chiral stationary phase column, for example, a Chirobiotic T column.[10]

-

Mobile Phase: The composition of the mobile phase is critical for achieving good separation and will depend on the specific CSP used. A common mobile phase for Chirobiotic T columns consists of a mixture of methanol and an aqueous buffer.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Detection: ICP-MS is set to monitor the selenium isotopes (e.g., m/z 78 or 82).

-

Sample Preparation: Samples such as selenized yeast can be subjected to enzymatic hydrolysis to release the amino acids, followed by filtration before injection.[13]

Data Presentation: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

| HPLC with CSP | Differential interaction with a chiral stationary phase.[10] | Direct analysis, good resolution, and reproducibility. | Cost of chiral columns, method development can be time-consuming. |

| HPLC with Chiral Derivatization | Formation of diastereomers with different properties.[10] | Use of standard achiral columns. | Requires a derivatization step, potential for racemization. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector in the background electrolyte.[13][14] | High efficiency, small sample volume, low solvent consumption. | Lower sensitivity compared to HPLC, reproducibility can be challenging. |